
1'-(3-氯苯甲酰)-4-甲氧基-1,4'-联哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine is an organic compound characterized by the presence of a 3-chlorobenzoyl group attached to a bipiperidine structure with a methoxy substituent
科学研究应用
1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of benzoyl derivatives with biological targets.
Materials Science: It may be utilized in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine typically involves the following steps:
Formation of the 3-chlorobenzoyl chloride: This is achieved by chlorinating benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system at controlled temperatures.
Coupling Reaction: The 3-chlorobenzoyl chloride is then reacted with 4-methoxy-1,4’-bipiperidine under appropriate conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions: 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions. Conversely, reduction reactions can convert the carbonyl group in the benzoyl moiety to a hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-aminobenzoyl or 3-thiobenzoyl derivatives.
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Hydroxylated derivatives of the benzoyl group.
作用机制
The mechanism of action of 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The 3-chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the methoxy group can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.
相似化合物的比较
- 1’-(3-Chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- Bis-(1-(3-Chlorobenzoyl)-3-Phenylthiourea) Cobalt (III) complex
Uniqueness: 1’-(3-Chlorobenzoyl)-4-methoxy-1,4’-bipiperidine is unique due to its specific combination of a 3-chlorobenzoyl group and a methoxy-substituted bipiperidine structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c1-23-17-7-11-20(12-8-17)16-5-9-21(10-6-16)18(22)14-3-2-4-15(19)13-14/h2-4,13,16-17H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMBHOCDFNFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
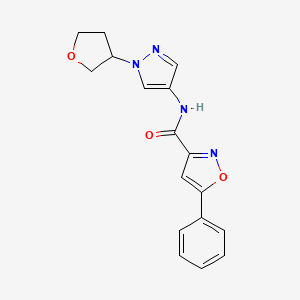
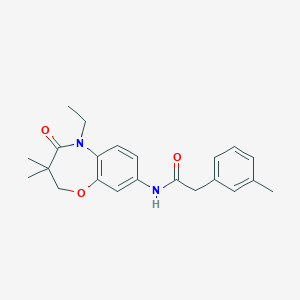

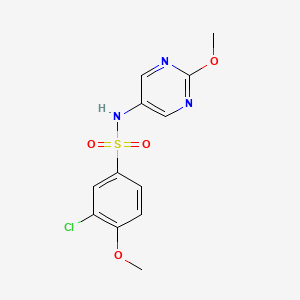
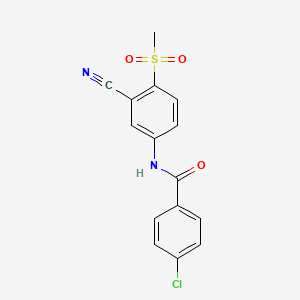
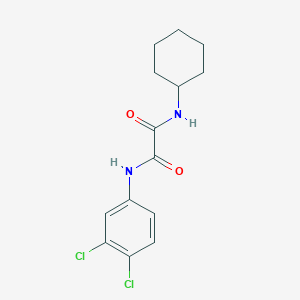
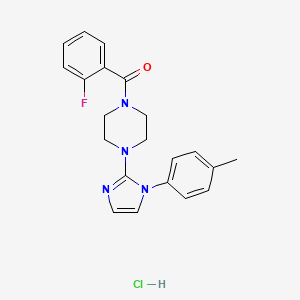
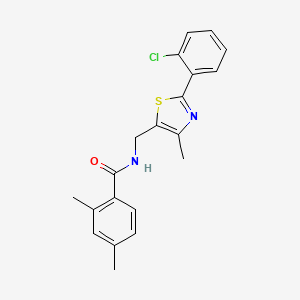
![1-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579396.png)
![4-Bromo-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B2579397.png)
![2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2579398.png)
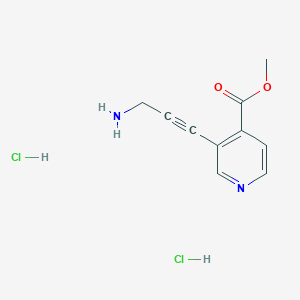
![1-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2579402.png)

